Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

説明

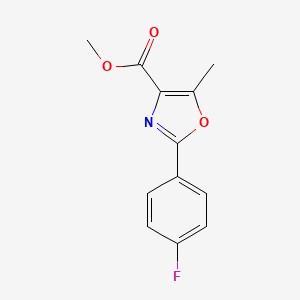

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an oxazole-based heterocyclic compound characterized by a 4-fluorophenyl substituent at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position of the oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to their role as bioisosteres and their influence on pharmacokinetic properties.

特性

分子式 |

C12H10FNO3 |

|---|---|

分子量 |

235.21 g/mol |

IUPAC名 |

methyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

InChIキー |

FJEZPEGSDJPUDM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)OC |

製品の起源 |

United States |

準備方法

Preparation of α-Acyloxy Ketone Intermediate

Thermal Cyclization

Heating the α-acyloxy ketone at 140°C in xylene induces cyclodehydration:

-

Conditions : Xylene, 140°C, 3 hours, N atmosphere.

-

Yield : 68%, with 95% purity after silica gel chromatography.

Advantages :

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Data from patent CN1535960A reveals solvent effects on cyclization efficiency:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 6 | 78 | 99.6 |

| Chlorobenzene | 130 | 4 | 82 | 98.9 |

| THF | 65 | 12 | 65 | 97.5 |

Catalysts such as tetrabutylurea (0.5 mol%) enhance reaction rates by stabilizing transition states.

Byproduct Management

-

Chlorinated Byproducts : When using chlorobenzene, <0.5% chloro derivatives form, removable via activated carbon treatment.

-

Ester Hydrolysis : pH-controlled workups (pH 6–7) prevent undesired saponification of the methyl ester.

Quality Control and Characterization

Analytical Methods

化学反応の分析

反応の種類

2-(4-フルオロフェニル)-5-メチルオキサゾール-4-カルボン酸メチルは、以下の化学反応をいくつか起こします。

酸化: この化合物は、対応するオキサゾール誘導体に変換されます。

還元: 還元反応により、エステル基をアルコールに変換することができます。

置換: フルオロフェニル基は、求核置換反応を受けることができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。反応は、通常、制御された温度で、適切な溶媒の存在下で行われます .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりオキサゾール-4-カルボン酸誘導体が生成される可能性があり、還元によりアルコール誘導体が生成される可能性があります。

科学的研究の応用

2-(4-フルオロフェニル)-5-メチルオキサゾール-4-カルボン酸メチルは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な有機分子の合成における構成ブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。

医学: 様々な疾患の治療における潜在的な治療薬としての可能性を調査する研究が進められています。

作用機序

2-(4-フルオロフェニル)-5-メチルオキサゾール-4-カルボン酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。フルオロフェニル基は、特定の酵素や受容体への結合親和性を高め、その生物学的効果につながります。たとえば、炎症性経路に関与する特定の酵素を阻害することで、抗炎症効果を発揮する可能性があります .

類似化合物との比較

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)

- Molecular Formula: C₁₂H₁₁NO₃.

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1)

- Substituents : 2-Chlorophenyl group at the 5-position, methyl ester at 4-position.

- Key Differences : Chlorine substituent introduces steric and electronic effects distinct from fluorine. The 2-chloro substitution may lead to different steric hindrance and dipole moments.

- Molecular Formula: C₁₁H₈ClNO₃.

Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate

- Substituents : tert-Butyl group at the 2-position, methyl ester at 4-position.

Thiazole and Isoxazole Derivatives

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Heterocycle : Thiazole (sulfur replaces oxygen).

- Substituents : 4-Trifluoromethylphenyl at 2-position, ethyl ester at 5-position.

- Key Differences: Thiazole’s sulfur atom enhances polarizability and metabolic stability.

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Heterocycle : Isoxazole (nitrogen and oxygen positions swapped).

- Substituents : 4-Fluorophenyl at 3-position, methyl ester at 4-position.

Functional Group Variations

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Substituents : Chlorine at 2-position, trifluoromethyl at 4-position, ethyl ester at 5-position.

- Key Differences : Chlorine and trifluoromethyl groups increase steric bulk and electronegativity, which may enhance resistance to enzymatic degradation but reduce solubility.

Comparative Data Table

| Compound Name | Heterocycle | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | Oxazole | 4-Fluorophenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Fluorine enhances electron-withdrawing effects; methyl ester for solubility |

| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | Oxazole | Phenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₁NO₃ | 100063-41-0 | Lacks fluorine; simpler aromatic interaction |

| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Oxazole | 2-Chlorophenyl (5), COOMe (4) | C₁₁H₈ClNO₃ | 89204-91-1 | Chlorine introduces steric hindrance and distinct electronic effects |

| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Thiazole | 4-Trifluoromethylphenyl (2), COOEt (5) | C₁₄H₁₃F₃NO₂S | 175277-03-9 | Thiazole with sulfur; trifluoromethyl increases lipophilicity |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole | 4-Fluorophenyl (3), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Isoxazole isomer with reversed heteroatoms; altered dipole moments |

Research Findings and Implications

- Steric Considerations : Bulky groups (e.g., tert-butyl) may hinder molecular interactions, whereas planar substituents like phenyl or 4-fluorophenyl favor stacking interactions.

- Heterocycle Impact : Thiazoles and isoxazoles offer distinct electronic environments compared to oxazoles, influencing solubility, stability, and target selectivity.

- Ester Variations : Methyl vs. ethyl esters affect hydrolysis rates and metabolic pathways, with methyl esters generally being more prone to enzymatic cleavage.

生物活性

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

- Molecular Formula : C12H10FNO3

- Molecular Weight : Approximately 235.22 g/mol

- Melting Point : 70-72 °C

- Appearance : Yellow solid

The compound features a methyloxazole ring and a fluorophenyl substituent, which may enhance its biological activity by improving bioavailability and metabolic stability due to the presence of the fluorine atom.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods typically involve the condensation of appropriate precursors followed by carboxylation reactions. The efficiency of these methods allows for the compound's use in various biological evaluations.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have evaluated its effects against several cancer cell lines, including:

- HepG2 (liver cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

For instance, a study demonstrated that compounds with similar structures induced cell cycle arrest at the G2-M phase and exhibited significant cytotoxicity against these cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes linked to tumor growth .

Anti-inflammatory Potential

Compounds structurally related to this compound have shown potential as anti-inflammatory agents by interacting with cyclooxygenases (COX) and other enzymes involved in inflammatory pathways. This interaction could lead to the development of new therapeutic agents for treating inflammatory diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. The presence of the fluorine atom is hypothesized to enhance binding efficacy, potentially leading to improved therapeutic outcomes in both anticancer and anti-inflammatory applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H10FNO3 | Anticancer and anti-inflammatory potential |

| Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate | C11H8FNO3 | Similar structure; studied for anti-inflammatory activity |

| Methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate | C12H10ClFNO3 | Chlorine substituent alters reactivity; studied for similar activities |

Case Studies

- Antiproliferative Activity : A study evaluated a series of fluorophenyl-isoxazole derivatives, including this compound, showing that these compounds significantly reduced cell viability in various cancer cell lines compared to control treatments like doxorubicin .

- Toxicity Assessment : In vitro assessments indicated low toxicity towards normal human cells, suggesting a favorable therapeutic index for this compound compared to its cytotoxic effects on tumor cells .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate, and how can reaction yields be optimized?

Answer: The synthesis typically involves a condensation reaction between 4-fluorobenzaldehyde and methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate in the presence of a catalyst (e.g., Lewis acids or organocatalysts). Key optimization strategies include:

- Catalyst Selection : Use of anhydrous conditions and catalysts like BF₃·Et₂O to enhance electrophilic aromatic substitution .

- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75% reported in analogous bromophenyl derivatives) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR).

- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles with precision (RMSD < 0.01 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.08).

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in further functionalization?

Answer: The electron-withdrawing fluorine atom enhances electrophilic reactivity at the oxazole ring’s 4-position. Key reactions include:

- Nucleophilic Aromatic Substitution : Fluorine can be displaced by strong nucleophiles (e.g., amines under Pd catalysis).

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to introduce diverse aryl groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Impurity in Precursors : Use HPLC-grade reagents and quantify aldehyde purity via GC-MS.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; controlled water content is critical.

- Data Validation : Reproduce methods from peer-reviewed journals (e.g., Acta Crystallographica) and validate with independent techniques (e.g., TLC vs. NMR) .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2).

- DFT Calculations : Gaussian 16 to analyze electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers design experiments to evaluate antimicrobial activity?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (2–128 µg/mL) and resazurin viability staining .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours.

- Cytotoxicity Controls : Compare with mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

Answer:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to handle twinning (common in fluorinated compounds) .

- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., F···H contacts).

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts .

Q. How can regioselectivity be ensured when synthesizing derivatives with multiple reactive sites?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazole nitrogen) to block undesired sites.

- Meta-Lithiation : Use LDA at −78°C to deprotonate the fluorophenyl ring selectively .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., faster conditions for kinetic products) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (ADME)?

Answer:

- In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption.

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

Answer:

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to assess fluxionality.

- DFT-NMR Comparison : Calculate theoretical NMR shifts (e.g., using B3LYP/6-311+G(d,p)) and match with experimental data .

- Polymorph Screening : Identify if multiple crystal forms exist (e.g., via slurry experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。